5-(Difluoromethoxy)nicotinic acid

Descripción general

Descripción

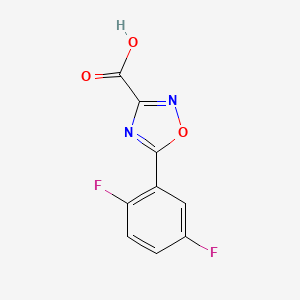

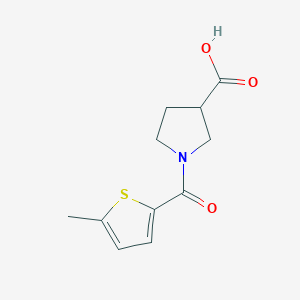

5-(Difluoromethoxy)nicotinic acid is a chemical compound with the molecular formula C7H5F2NO3 . It has an average mass of 189.116 Da and a monoisotopic mass of 189.023743 Da .

Molecular Structure Analysis

The molecular structure of 5-(Difluoromethoxy)nicotinic acid consists of seven carbon atoms, five hydrogen atoms, two fluorine atoms, one nitrogen atom, and three oxygen atoms .Aplicaciones Científicas De Investigación

Herbicidal Applications

Nicotinic acid derivatives, including compounds related to 5-(Difluoromethoxy)nicotinic acid, have been explored for their potential herbicidal properties. A study by Yu et al. (2021) synthesized a series of N-(arylmethoxy)-2-chloronicotinamides and found that some exhibited remarkable herbicidal activity against specific weeds. The research provided valuable insights into the structure-activity relationships, laying a foundation for the development of novel herbicides targeted at monocotyledonous weeds (Yu et al., 2021).

Industrial Production

Nicotinic acid, a component related to 5-(Difluoromethoxy)nicotinic acid, is an essential nutrient used in various industrial applications. Lisicki et al. (2022) reviewed ecological methods for the production of nicotinic acid, focusing on those with potential industrial applications. The study highlighted the need for new technologies in the production of nicotinic acid to meet the demands of green chemistry and reduce environmental burdens (Lisicki et al., 2022).

Coordination Polymers and Magnetic Properties

The synthesis of coordination polymers using 5-substituted nicotinic acids, including those related to 5-(Difluoromethoxy)nicotinic acid, has been studied for their structural, topological, and magnetic properties. Nandi et al. (2014) synthesized coordination polymers with various metal ions and discussed the networking diversity observed with the conformationally rigid 5-substituted nicotinic acid ligand. The magnetic properties of these polymers were also explored, providing insights into potential applications in magnetic materials and related fields (Nandi et al., 2014).

Safety and Hazards

The safety data sheet for a related compound, nicotinic acid, indicates that it causes serious eye irritation and recommends wearing protective gloves, clothing, and eye/face protection . It’s important to note that safety data may vary between compounds, and the specific safety data for 5-(Difluoromethoxy)nicotinic acid should be consulted when handling this compound.

Direcciones Futuras

While specific future directions for 5-(Difluoromethoxy)nicotinic acid are not mentioned in the search results, one paper discusses the use of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids as potential inducers of plants’ natural immune system . This suggests potential future research directions in the field of plant health protection.

Mecanismo De Acción

Target of Action

The primary target of 5-(Difluoromethoxy)nicotinic acid is the hepatocyte diacylglycerol acyltransferase–2 . This enzyme plays a crucial role in triglyceride synthesis in the liver .

Mode of Action

5-(Difluoromethoxy)nicotinic acid interacts with its target by directly and noncompetitively inhibiting hepatocyte diacylglycerol acyltransferase–2 . This inhibition results in a decrease in triglyceride synthesis, leading to accelerated intracellular hepatic apo B degradation and decreased secretion of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) particles .

Biochemical Pathways

The action of 5-(Difluoromethoxy)nicotinic acid affects the lipid metabolism pathway . By inhibiting triglyceride synthesis, it impacts the metabolism of apo B–containing lipoproteins such as VLDL and LDL . This leads to downstream effects such as decreased levels of these lipoproteins in the bloodstream .

Pharmacokinetics

It is expected that these properties would be similar to those of nicotinic acid, which is known to have good oral bioavailability and is extensively metabolized in the liver .

Result of Action

The molecular and cellular effects of 5-(Difluoromethoxy)nicotinic acid’s action include a decrease in the levels of VLDL and LDL particles in the bloodstream . This is due to the compound’s inhibition of triglyceride synthesis, which leads to accelerated intracellular hepatic apo B degradation .

Action Environment

The action, efficacy, and stability of 5-(Difluoromethoxy)nicotinic acid can be influenced by various environmental factors. For instance, the compound’s action may be affected by the pH of the gastrointestinal tract, which can impact its absorption . Additionally, factors such as diet and the presence of other medications can influence the compound’s metabolism and hence its efficacy .

Propiedades

IUPAC Name |

5-(difluoromethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c8-7(9)13-5-1-4(6(11)12)2-10-3-5/h1-3,7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBZVUUQOFVLGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1OC(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Difluoromethoxy)nicotinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1428894.png)

![(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1428903.png)